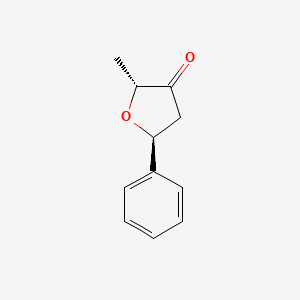
Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one is an organic compound belonging to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, containing both double and single bonds. The presence of a phenyl group and a methyl group in the structure adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable phenyl-substituted ketone and an appropriate alkene, the compound can be synthesized via an intramolecular aldol condensation followed by reduction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon could be used to facilitate hydrogenation reactions, while maintaining the integrity of the furan ring.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of fully saturated furan derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of phenyl-substituted carboxylic acids.
Reduction: Formation of fully saturated dihydrofuran derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of fine chemicals and as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism by which Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, modulating their activity. The presence of the phenyl group could facilitate binding to hydrophobic pockets in proteins, while the furan ring might participate in hydrogen bonding or π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-5-phenyldihydrofuran-3(2H)-one: Lacks the trans configuration, which might affect its reactivity and binding properties.
2-methyl-5-phenylfuran: Fully unsaturated furan ring, leading to different chemical behavior.
5-phenyldihydrofuran-3(2H)-one: Lacks the methyl group, which could influence its steric and electronic properties.
Uniqueness
Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one is unique due to its specific configuration and substitution pattern, which can influence its reactivity, binding affinity, and overall chemical behavior. The trans configuration might impart specific stereochemical properties that are advantageous in certain applications.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(2R,5S)-2-methyl-5-phenyloxolan-3-one |
InChI |
InChI=1S/C11H12O2/c1-8-10(12)7-11(13-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-,11+/m1/s1 |
Clé InChI |
CZFQLZCPLSCUDD-KCJUWKMLSA-N |
SMILES isomérique |
C[C@@H]1C(=O)C[C@H](O1)C2=CC=CC=C2 |
SMILES canonique |
CC1C(=O)CC(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


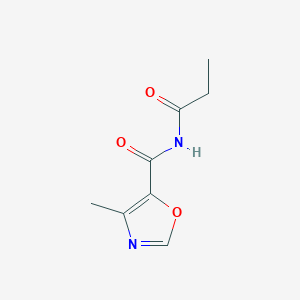

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)



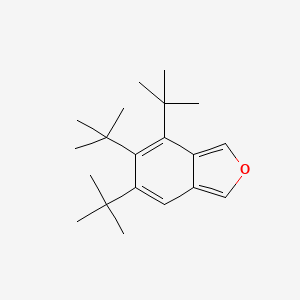
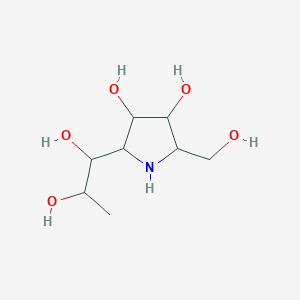
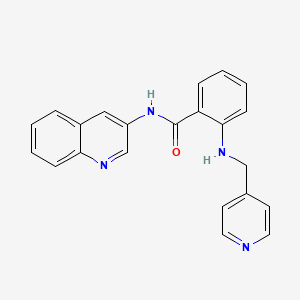
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide](/img/structure/B15211519.png)
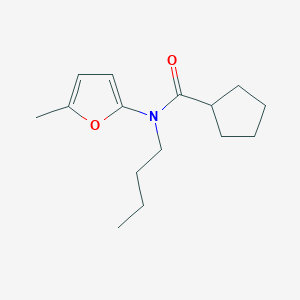
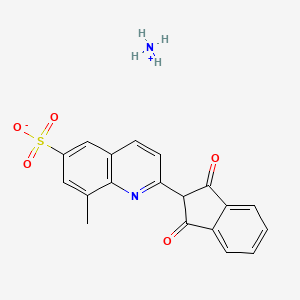
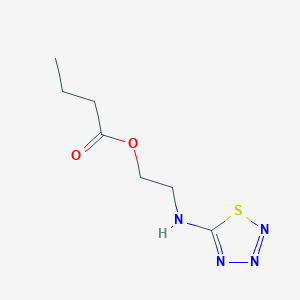
![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
